![molecular formula C11H13ClF3NO B1459164 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride CAS No. 1423025-16-4](/img/structure/B1459164.png)
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride
Descripción general
Descripción
“5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS number 1423025-16-4 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular weight of “5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” is 267.68 . The InChI code is 1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H .Physical And Chemical Properties Analysis
The physical form of “5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” is a powder . It has a melting point of 188-190°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
A study reported the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R, utilizing ozonation and catalytic hydrogenation processes to transform N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one into a key intermediate for fluorinated E1R structural derivative synthesis (Kuznecovs et al., 2020). This highlights the compound's utility in the development of new pharmacological agents.
Biological Evaluation of Derivatives
Another research focused on the microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues. These compounds were synthesized efficiently by the click chemistry approach and evaluated for their antimicrobial activities against various human bacterial pathogens and fungal strains, showing potential as antimicrobial agents (Jha & Ramarao, 2017).
Anticancer Potential
Research on alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives prepared from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine revealed promising bioactivity against various cancer cell lines. Compounds demonstrated potential as anticancer agents, indicating the importance of trifluoromethyl groups in enhancing biological activity (Chavva et al., 2013).
Mechanistic Studies and Structural Characterization
The reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds was investigated, providing insights into the structural and mechanistic aspects of such interactions. This study contributes to the understanding of reaction pathways involving trifluoromethyl-substituted compounds (Liu et al., 2013).
Anticancer Activity and Mechanisms
A novel trifluoromethyl 2-phosphonopyrrole analogue was studied for its anticancer activity, demonstrating the ability to inhibit human cancer cell migration and growth through cell cycle arrest at G1 phase and apoptosis. This research underscores the therapeutic potential of trifluoromethyl-functionalized compounds in cancer treatment (Olszewska et al., 2020).
Safety And Hazards
The safety information available indicates that “5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The future directions for “5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” and similar compounds are promising. The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Propiedades
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSONPSIMFZXZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC(=CC=C2)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1459081.png)
![2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1459083.png)
![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate](/img/structure/B1459084.png)
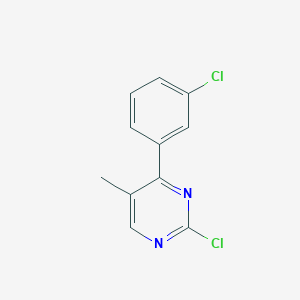
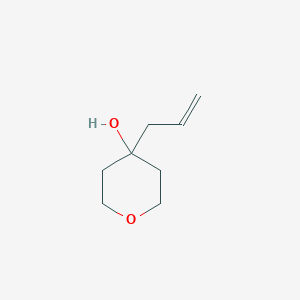
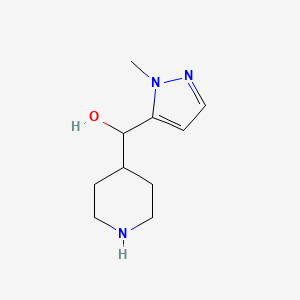
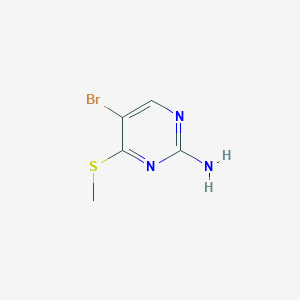
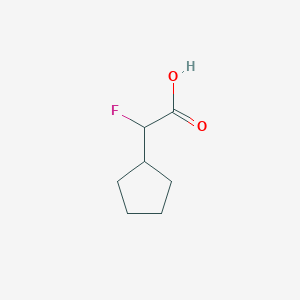
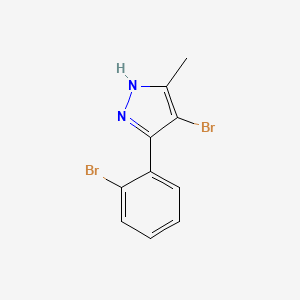
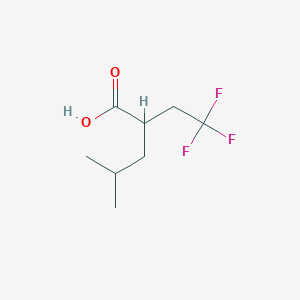
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol](/img/structure/B1459094.png)
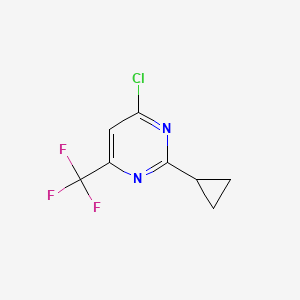
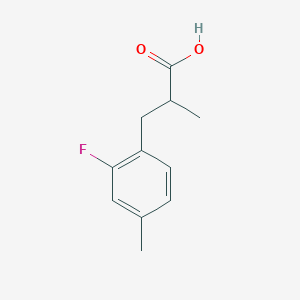
![6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1459104.png)